Protease Inhibitor Cocktail I
CAS No.:
Cat. No.: VC20736589
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Composition and Formulation
Protease Inhibitor Cocktail I is typically supplied as a lyophilized blend of five inhibitors designed to target a broad range of proteases and esterases. The standard composition includes specific inhibitors that collectively provide comprehensive protection against the major classes of proteolytic enzymes.
Standard Components
The typical composition of Protease Inhibitor Cocktail I includes the following components:
Component | Target Protease Class | Working Concentration (1X) |
---|---|---|
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) | Serine proteases | 0.5-1 mM |
Aprotinin | Serine proteases, Esterases | 0.15-0.8 μM |
E-64 | Cysteine proteases | 10-15 μM |
Leupeptin | Cysteine proteases, Trypsin-like proteases | 10-100 μM |
EDTA | Metalloproteases | 0.5-5 mM |
These components work synergistically to inhibit the major classes of proteolytic enzymes found in biological samples . The cocktail is typically reconstituted with 1 mL of deionized water to produce a 100X concentrated stock solution, which is then diluted to the appropriate working concentration in experimental buffers .
Formulation Variants
Commercial suppliers may offer slight variations in the Protease Inhibitor Cocktail I formulation. Some variants are specifically marketed as "Animal-Free" for research applications requiring animal-component-free reagents . The lyophilized format provides advantages in terms of stability during shipping and storage compared to liquid formulations .
Mechanism of Action
Protease Inhibitor Cocktail I achieves broad-spectrum protection through the diverse mechanisms of its component inhibitors. Each component targets specific proteases through distinct inhibitory mechanisms.
AEBSF
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) is an irreversible serine protease inhibitor that functions by sulfonylating the serine residue in the active site of target enzymes. It effectively inhibits chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . As one of the most potent components in the cocktail, AEBSF provides critical protection against serine proteases that are abundant in most biological samples .
Aprotinin
Aprotinin is a reversible serine protease inhibitor derived from bovine lung. This 58-amino acid polypeptide forms stable complexes with proteolytic enzymes, particularly trypsin, chymotrypsin, kallikrein, and plasmin . Its ability to inhibit both serine proteases and esterases makes it a valuable component of the cocktail .
E-64
E-64 (trans-Epoxysuccinyl-L-leucylamido(4-guanidino)butane) is a highly specific, irreversible inhibitor of cysteine proteases. It forms a thioether bond with the active site cysteine, effectively blocking proteolytic activity. E-64 targets papain, cathepsin B, H, and L, as well as calpain .
Leupeptin
Leupeptin (Acetyl-Leu-Leu-Arg-al) is a reversible inhibitor that targets both serine and cysteine proteases. It functions as a transition-state analog, binding to the active site of proteases like calpain, papain, trypsin, and cathepsin B .
EDTA
Ethylenediaminetetraacetic acid (EDTA) inhibits metalloproteases by chelating the metal ions (typically zinc or calcium) required for their catalytic activity . The inclusion of EDTA broadens the protective capability of the cocktail to include metalloproteases, though some applications may require EDTA-free formulations to avoid interference with downstream processes .
Applications and Usage
Protease Inhibitor Cocktail I finds widespread application in biochemical and molecular biology research where preventing protein degradation is essential.
Standard Protocol for Usage
The typical protocol for using Protease Inhibitor Cocktail I involves:
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Reconstituting the lyophilized powder with 1 mL of deionized water to create a 100X concentrated stock solution
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Briefly vortexing the reconstituted solution to ensure complete dissolution
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Diluting the stock solution 1:100 in the desired lysis buffer to achieve a 1X working concentration
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Adding the supplemented lysis buffer to cell or tissue samples immediately before protein extraction
For samples with particularly high protease activity, researchers may need to optimize the concentration of the inhibitor cocktail .
Common Research Applications
Protease Inhibitor Cocktail I is commonly employed in the following applications:
Application | Purpose | Typical Concentration |
---|---|---|
Cell lysate preparation | Prevent degradation during protein extraction | 1X |
Tissue homogenization | Protect proteins during tissue disruption | 1-2X |
Protein purification | Maintain protein integrity during isolation | 1X |
Immunoprecipitation | Preserve target proteins and binding partners | 1X |
Western blotting | Ensure accurate representation of protein levels | 1X |
Mass spectrometry sample preparation | Preserve peptide profiles | 1X |
Enzymatic activity assays | Selectively inhibit contaminating proteases | 0.5-1X |
The versatility of Protease Inhibitor Cocktail I makes it suitable for applications involving protein extraction from mammalian cells, bacteria, yeast, fungi, and plant tissues .
Research Findings on Effectiveness
Scientific studies have evaluated the effectiveness of protease inhibitor cocktails in various research contexts, providing insights into their practical utility.
Comparative Performance Evaluations
Performance comparisons between commercially available protease inhibitor formulations have been conducted to assess their relative effectiveness. In one study, pancreatic extract was incubated with fluorescent protease-cleavable substrates for trypsin, cysteine, and metalloprotease in the presence of different inhibitor formulations. The percentage of protease inhibition was measured for each formulation, revealing variability in effectiveness against different protease classes .
These findings underscore the importance of selecting the appropriate protease inhibitor cocktail formulation based on the specific proteases present in the experimental system.
Comparative Analysis with Other Protease Inhibitor Formulations
Protease Inhibitor Cocktail I represents one of several formulations available to researchers. Understanding the differences between these formulations helps in selecting the most appropriate option for specific applications.
Composition Comparison
The following table compares the typical composition of Protease Inhibitor Cocktail I with other common formulations:
Component | Protease Inhibitor Cocktail I | Halt Protease Inhibitor Cocktail | Cytoskeleton Protease Inhibitor Cocktail |
---|---|---|---|
AEBSF | Yes (0.5-1 mM) | Yes (1 mM) | No |
Aprotinin | Yes (0.15-0.8 μM) | Yes (800 nM) | No |
Bestatin | No | Yes (50 μM) | No |
E-64 | Yes (10-15 μM) | Yes (15 μM) | No |
Leupeptin | Yes (10-100 μM) | Yes (20 μM) | Yes (1.5 μM) |
Pepstatin A | No | Yes (10 μM) | Yes (1 μM) |
EDTA | Yes (0.5-5 mM) | Optional (5 mM) | No |
Benzamidine | No | No | Yes (1 mM) |
TAME | No | No | Yes (0.4 mM) |
This comparison highlights the different inhibitor combinations used in various formulations, which may provide different levels of protection against specific protease classes .
Recent Developments and Future Directions
The field of protease inhibition continues to evolve, with new formulations and applications emerging.
Animal-Free Formulations
In response to increasing demand for animal-component-free reagents, manufacturers have developed animal-free versions of Protease Inhibitor Cocktail I. These formulations replace components of animal origin (such as aprotinin from bovine lung) with synthetic or recombinant alternatives, making them suitable for research requiring animal-free reagents .
Application-Specific Formulations
Specialized protease inhibitor cocktails targeting specific experimental systems are increasingly available:
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Bacterial ProteaseARREST for bacterial cell extracts
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Mammalian ProteaseARREST for mammalian cells and tissue extracts
These specialized formulations optimize inhibitor combinations for the specific proteases encountered in different biological systems.
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